2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
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Overview
Description
2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyrrolo[3,2-d]pyrimidine core substituted with a chlorine atom and a carboxamide group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable candidate for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolo[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrrolo[3,2-d]pyrimidine ring system.
Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, which has been shown to improve reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to yield a variety of derivatives.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions to modify its functional groups.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of derivatives with different functional groups, while oxidation and reduction reactions can modify the existing functional groups to produce new compounds .
Scientific Research Applications
2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as a kinase inhibitor, making it a valuable candidate for the development of anticancer drugs.
Biological Research: It has been used in studies to investigate its effects on various biological pathways, including apoptosis and cell cycle regulation.
Pharmaceutical Research: The compound is being explored for its potential to treat various diseases, including cancer and inflammatory conditions.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide involves its interaction with specific molecular targets and pathways. For example, the compound has been shown to inhibit certain kinases, which are enzymes involved in cell signaling and regulation . By inhibiting these kinases, the compound can disrupt key cellular processes, leading to the induction of apoptosis (programmed cell death) and inhibition of cell proliferation .
Comparison with Similar Compounds
2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide can be compared with other similar compounds, such as:
2-Chloro-5H-pyrrolo[2,3-d]pyrimidine: This compound has a similar core structure but lacks the carboxamide group, which can result in different chemical and biological properties.
2-Chloro-7H-pyrrolo[2,3-d]pyrimidine: This compound has a different substitution pattern, which can affect its reactivity and biological activity.
2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxamide:
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which impart distinct properties and make it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C7H5ClN4O |
---|---|
Molecular Weight |
196.59 g/mol |
IUPAC Name |
2-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C7H5ClN4O/c8-7-11-2-4-5(12-7)3(1-10-4)6(9)13/h1-2,10H,(H2,9,13) |
InChI Key |
XEBVCCFTKWSKQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NC(=NC=C2N1)Cl)C(=O)N |
Origin of Product |
United States |
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